molecular formula C8H11N3 B1437611 4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine CAS No. 1257660-29-9

4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine

Cat. No.: B1437611
CAS No.: 1257660-29-9
M. Wt: 149.19 g/mol
InChI Key: GQEZDMWRZPBIFX-UHFFFAOYSA-N
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Description

4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine is a pyrazole derivative featuring a cyclopentenyl substituent at the 4-position and an amine group at the 5-position. Pyrazole derivatives are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

4-(cyclopenten-1-yl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-7(5-10-11-8)6-3-1-2-4-6/h3,5H,1-2,4H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEZDMWRZPBIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization Using Phosphoric Acid

One documented method for synthesizing pyrazol-5-amines substituted with cyclopentyl or cyclopentenyl groups involves acid-catalyzed cyclization in the presence of concentrated phosphoric acid. The general procedure includes refluxing a precursor compound (often a hydrazine derivative or a β-ketoester with the cyclopentenyl substituent) in 85% phosphoric acid for approximately 6 hours. After cooling, the reaction mixture is neutralized with sodium hydroxide to pH 7 and extracted with an organic solvent such as dichloromethane. The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (e.g., 100:20) to isolate the target pyrazol-5-amine derivative.

  • Reaction Conditions:

    • Reflux in 85% phosphoric acid for 6 hours
    • Neutralization to pH 7 with 6N NaOH
    • Extraction with dichloromethane (3×)
    • Purification by silica gel chromatography (PE/EA = 100/20)
  • Yield: Approximately 73% reported for related 1-cyclopentyl-1H-pyrazol-5-amine analogs

  • Reference: Chen et al., Bioorganic and Medicinal Chemistry Letters, 2021

This method is adaptable for preparing various substituted pyrazol-5-amines by altering the starting materials, making it a versatile approach for cyclopentenyl-substituted pyrazoles.

Transition Metal-Catalyzed Annulation Reactions

Recent advances involve Rhodium(III)-catalyzed [5 + 1] annulation reactions, which enable the synthesis of pyrazolo-fused heterocycles starting from substituted phenyl-1H-pyrazol-5-amines and alkynoates or alkynamides. Although this method primarily targets fused quinazoline frameworks, the underlying chemistry of C–H activation and cyclization could be adapted for the preparation of 4-cyclopent-1-en-1-yl-1H-pyrazol-5-amine by using appropriate alkynoate building blocks bearing cyclopentenyl substituents.

  • Key Features:

    • Rh(III)-catalyzed C–H activation and cyclization cascade
    • One-pot procedure with broad substrate scope
    • High atom economy and functional group tolerance
    • Potential for divergent synthesis of substituted pyrazolo derivatives
  • Mechanistic Insight: The reaction proceeds via activation of the pyrazole C–H bond followed by annulation with the alkyne moiety, incorporating one carbon from the alkynoate into the heterocyclic ring system.

This catalytic approach represents a modern, efficient synthetic strategy that could be tailored for the target compound, especially in complex molecule synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations Reference
Acid-Catalyzed Cyclization 85% Phosphoric acid, reflux 6 h ~73 Simple, scalable, good yield Requires strong acid, purification needed
Rh(III)-Catalyzed Annulation Rh(III) catalyst, alkynoates/alkynamides Not specified High atom economy, broad scope Requires transition metal catalyst, optimization needed
Condensation + Functionalization POCl3 chlorination, amine substitution Variable Allows diverse modifications Multi-step, more complex

Research Findings and Notes

  • The acid-catalyzed method is well-established for pyrazol-5-amines bearing cyclopentyl groups and can be adapted for cyclopentenyl substituents with minor modifications in starting materials and reaction conditions.

  • Transition metal-catalyzed annulation offers a cutting-edge synthetic route with potential for high selectivity and functional group tolerance, though it requires expensive catalysts and precise control of reaction parameters.

  • Stepwise condensation and functionalization provide flexibility in structural diversification but increase the synthetic complexity and may reduce overall yield due to multiple steps.

  • Purification typically involves silica gel chromatography using petroleum ether and ethyl acetate mixtures, ensuring isolation of pure compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing the signaling pathways associated with the receptor .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares substituents, molecular weights, and key properties of 4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine with analogous pyrazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cyclopentenyl (4), NH₂ (5) C₈H₁₁N₃ 149.20 Steric bulk, conjugated alkene
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl (3), CH₃ (1), NH₂ (5) C₁₀H₁₀ClN₃ 207.66 Electron-withdrawing Cl, aromaticity
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one 4-Cl-C₆H₄ (1), C₆H₅ (3), ketone (5) C₁₅H₁₁ClN₂O 270.72 Ketone group, planar structure
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 3,4-(OCH₃)₂-C₆H₃ (5), CH₃ (1), NH₂ (4) C₁₂H₁₅N₃O₂ 233.27 Electron-donating OCH₃, increased solubility
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine Br (4), cyclopropyl (3), C₆H₅ (1) C₁₂H₁₂BrN₃ 278.16 Halogen substituent, steric hindrance

Key Observations :

  • Electronic Effects : The cyclopentenyl group in the target compound is less electron-withdrawing than halogens (e.g., Cl in , Br in ) but may enhance conjugation via its alkene moiety. Methoxy groups (as in ) donate electrons, increasing solubility in polar solvents.
  • Functional Groups : The amine group at position 5 (target compound and ) enables hydrogen bonding, whereas ketones () or nitro groups () alter reactivity and polarity.

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity
  • Cyclopentenyl Substituent : Likely increases lipophilicity compared to methoxy () or amine groups, reducing aqueous solubility but enhancing membrane permeability.
  • Methoxy Groups : Compounds like exhibit higher solubility due to polar OCH₃ groups, making them more suitable for oral administration.

Biological Activity

4-Cyclopent-1-en-1-yl-1H-pyrazol-5-amine, with the CAS number 1257660-29-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrazole ring, which is known for its versatility in biological applications. Its structure can be represented as follows:

C8H10N4\text{C}_8\text{H}_{10}\text{N}_4

Antitumor Activity

Research indicates that pyrazole derivatives exhibit notable antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms.

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameIC50 (µM)Mechanism of Action
This compoundTBDInhibition of cell cycle progression
5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine0.3Selective IRAK4 inhibition
Other Pyrazole DerivativesVariesVarious (e.g., apoptosis induction)

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in tumor growth.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Signal Transduction Modulation : It may affect signaling pathways crucial for cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds with a cyclopentene moiety exhibited enhanced activity against various cancer cell lines compared to their non-cyclopentene counterparts.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. The study found that certain analogs effectively reduced pro-inflammatory cytokine production in vitro, suggesting a possible therapeutic role in inflammatory diseases.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of 4-Cyclopent-1-en-1H-pyrazol-5-amine:

  • Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, although further investigation is needed.
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotective effects, warranting additional research into its applicability in neurodegenerative diseases.

Q & A

Basic: What synthetic routes are commonly employed for 4-cyclopent-1-en-1-yl-1H-pyrazol-5-amine, and what intermediates are critical in its preparation?

Answer:
The compound is typically synthesized via multi-step protocols involving cyclization and functional group modifications. Key intermediates include:

  • Cyclopentenyl thiourea derivatives (precursors for cyclopentene ring formation) .
  • 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride , generated through sequential cyclization, formylation, oxidation, and acylation .
  • Nucleophilic substitution reactions (e.g., with cyclopropane derivatives) to introduce substituents at the pyrazole amine position .

Methodologies often utilize ethanol or dichloromethane as solvents, with Pd/C-catalyzed hydrogenation for deprotection steps . Confirmation of intermediates via NMR and mass spectrometry is standard.

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR identify substituent patterns and regiochemistry (e.g., distinguishing between pyrazole C3 and C5 positions) .
  • X-ray Crystallography: Resolves absolute configuration and confirms cyclopentene-pyrazole ring conformation. For example, dihedral angles between the pyrazole and cyclopentene rings are typically 8–18°, indicating partial conjugation .
  • Infrared (IR) Spectroscopy: Validates functional groups (e.g., NH2_2 stretching at ~3400 cm1^{-1}) .

Advanced: How do structural modifications at the pyrazole ring influence biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

Answer:

  • Substituent Effects:
    • Electron-withdrawing groups (e.g., nitro, halogen) at the pyrazole C3/C4 positions enhance antimicrobial activity by increasing electrophilicity .
    • Bulkier substituents (e.g., 4-methoxybenzyl) improve metabolic stability but may reduce solubility .
  • Methodologies:
    • In vitro bioassays: Testing against bacterial (e.g., Mycobacterium tuberculosis) or cancer cell lines with IC50_{50} determination .
    • Computational docking: Molecular modeling against target proteins (e.g., bacterial enzymes or human carbonic anhydrase) to predict binding affinities .

Advanced: What challenges arise in the crystallographic refinement of this compound, and how are they addressed using programs like SHELXL?

Answer:

  • Challenges:
    • Disorder in cyclopentene rings: Dynamic puckering or thermal motion complicates electron density maps .
    • Hydrogen atom positioning: NH2_2 groups require restraints due to low X-ray scattering power .
  • Solutions with SHELXL:
    • Twinning refinement: For crystals with non-merohedral twinning (common in flexible molecules), use TWIN and BASF commands .
    • ADP restraints: Apply SIMU and DELU constraints to manage anisotropic displacement parameters .

Advanced: How can computational methods predict the thermal stability and sensitivity of derivatives like nitro-functionalized pyrazol-5-amine compounds?

Answer:

  • Thermal Analysis:
    • DSC/TGA: Experimental decomposition temperatures (171–270°C) correlate with computational thermochemical data (e.g., Gaussian 03 for heat of formation) .
  • Sensitivity Prediction:
    • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., hydrogen bonds) that stabilize the crystal lattice and reduce impact sensitivity .
    • Explo5 simulations: Calculate detonation velocity (e.g., 8.5–9.0 km/s) and pressure using density functional theory (DFT)-derived parameters .

Basic: What analytical strategies differentiate regioisomers in pyrazol-5-amine derivatives during synthesis?

Answer:

  • Chromatography: Reverse-phase HPLC with C18 columns separates regioisomers based on polarity differences (e.g., 4- vs. 5-substituted pyrazoles) .
  • NOESY NMR: Detects spatial proximity between cyclopentene protons and pyrazole substituents to confirm regiochemistry .

Advanced: How are pyrazol-5-amine derivatives optimized for selective receptor antagonism (e.g., σ1 receptors or CCK1)?

Answer:

  • Pharmacophore Modeling:
    • 3D-QSAR: Aligns pyrazole scaffolds with receptor binding pockets (e.g., hydrophobic interactions with σ1 receptor residues) .
  • In vivo assays: Dose-response studies in animal models (e.g., guinea pig ileum for CCK1 antagonism) validate selectivity over off-target receptors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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